molecular formula C14H26N6O11S3 B610657 S-Adenosyl-3-methylthiopropylamine sulfate CAS No. 67380-81-8

S-Adenosyl-3-methylthiopropylamine sulfate

Cat. No.: B610657
CAS No.: 67380-81-8
M. Wt: 550.57
InChI Key: NZCXDNATCGDLIE-RGBAOSDGSA-M
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Description

S-Adenosyl-3-methylthiopropylamine sulfate, also known as Decarboxylated S-adenosyl methionine Sulfate, is a substrate involved in the biosynthesis of polyamines including spermidine, spermine, and thermospermine . Its molecular formula is C14H26N6O11S3 and it has a molecular weight of 550.57 .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact mass is not available, but the molecular weight is 550.57 .


Chemical Reactions Analysis

This compound is involved in various biochemical processes. It is a substrate in the biosynthesis of polyamines . It also exerts a non-competitive inhibition of certain enzymes .

Scientific Research Applications

Preparation and Analysis

  • New sulfonium derivatives from S-Adenosyl-3-methylthiopropylamine have been prepared and analyzed, contributing to the understanding of polyamine biosynthesis inhibitors (Oliva et al., 1979).

Propylamine Transferase Studies

  • Propylamine transferase from Sulfolobus solfataricus, an extreme thermophilic archaebacterium, utilizes S-Adenosyl-3-methylthiopropylamine as a propylamine donor in various biological processes (Cacciapuoti et al., 1986).

Chromatographic Separation Methods

  • Development of chromatographic separation methods for S-Adenosyl-3-methylthiopropylamine and its precursors enhances the understanding of its purification and analysis (Zappia et al., 1977).

Enzyme Kinetics and Mechanisms

  • Studies on spermidine synthase from Escherichia coli provided insights into the mechanism of propylamine transfer reactions, involving S-Adenosyl-3-methylthiopropylamine (Zappia et al., 1980).

Biochemical Characterization

  • Isolation and characterization of S-Adenosyl-3-methylthiopropylamine from the eye of the sea catfish (Arius felis) contribute to the understanding of its role in biological systems (Ito & Nicol, 1976).

Stereochemistry and Kinetic Isotope Effects

  • Research on the stereochemistry and kinetic isotope effects in the decarboxylation of S-Adenosylmethionine, involving S-Adenosyl-3-methylthiopropylamine, provides insights into enzymatic processes (Allen & Klinman, 1981).

Specificity in Methyl Transfer Reactions

  • Studies on the specificity of S-adenosylmethionine derivatives in methyl transfer reactions, including S-Adenosyl-3-methylthiopropylamine, enhance understanding of biological methylation (Zappia et al., 1969).

Mechanism of Action

Target of Action

S-Adenosyl-3-methylthiopropylamine sulfate, also known as S-Adenosylmethioninamine, is an intermediate metabolite of methionine . It is involved in enzymatic transmethylation reactions and is present in all living organisms . The primary targets of this compound are the enzymes that mediate these transmethylation reactions .

Mode of Action

The compound acts as a methyl donor in enzymatic transmethylation reactions . It interacts with its target enzymes by transferring a methyl group to them, which then gets incorporated into various biomolecules .

Biochemical Pathways

This compound is involved in several biochemical pathways. These include the cysteine and methionine metabolism pathway, the arginine and proline metabolism pathway, and the metabolic pathways of the methionine salvage pathway and polyamine biosynthesis .

Pharmacokinetics

As a metabolite of methionine, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in transmethylation reactions. By donating a methyl group to various biomolecules, it can influence gene expression, protein function, and metabolic processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other metabolites, the pH of the environment, and the temperature can all affect its stability and activity . .

Biochemical Analysis

Biochemical Properties

S-Adenosyl-3-methylthiopropylamine sulfate plays a vital role in various biochemical processes. It can be applied for studying cellular functions and investigating metabolic pathways. It is involved in the biosynthesis of polyamines including spermidine, spermine, and thermospermine .

Metabolic Pathways

This compound is involved in the metabolic pathways of polyamines including spermidine, spermine, and thermospermine . It interacts with various enzymes and cofactors in these pathways .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of S-Adenosyl-3-methylthiopropylamine sulfate involves the reaction of S-adenosylmethionine with 3-methylthiopropanol and sulfuric acid.", "Starting Materials": [ "S-adenosylmethionine", "3-methylthiopropanol", "Sulfuric acid" ], "Reaction": [ "Mix S-adenosylmethionine, 3-methylthiopropanol, and sulfuric acid in a reaction flask.", "Heat the mixture to a temperature of 60-70°C and stir for 24 hours.", "Cool the reaction mixture and add water to it.", "Extract the product with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from ethanol to obtain S-Adenosyl-3-methylthiopropylamine sulfate." ] }

CAS No.

67380-81-8

Molecular Formula

C14H26N6O11S3

Molecular Weight

550.57

IUPAC Name

(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(3-ammoniopropyl)(methyl)sulfonium hydrogen sulfate

InChI

InChI=1S/C14H23N6O3S.2H2O4S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20;2*1-5(2,3)4/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18);2*(H2,1,2,3,4)/q+1;;/p-1/t8-,10-,11-,14-,24?;;/m1../s1

InChI Key

NZCXDNATCGDLIE-RGBAOSDGSA-M

SMILES

O[C@@H]([C@H]([C@H](N1C=NC2=C(N=CN=C21)N)O3)O)[C@H]3C[S+](CCCN)C.O=S(O)(O)=O.O=S(O)([O-])=O

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decarboxylated S-adenosyl methionine Sulfate;  S-Adenosyl-3-methylthiopropylamine;  S-Adenosyl-L-methionamine;  S-Adenosylmethionamine;  Decarboxylated S-adenosylmethionine.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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